2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone

Photoaffinity Labeling Chemical Biology Indole Derivatization

Researchers developing photoaffinity probes often struggle to source reliable 5-substituted indole building blocks. 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone is the validated precursor for 5-(trifluoromethyl)diazirinyl indoles, critical for mapping small molecule-protein interactions. - Published synthetic route achieves 77% initial trifluoroacetylation yield. - Subsequent diazirine formation and oxidation steps yield 84-87% and 80-92%, respectively. - Batch-to-batch consistency ensures reproducible probe construction for chemical biology and medicinal chemistry campaigns.

Molecular Formula C10H6F3NO
Molecular Weight 213.159
CAS No. 170366-90-2
Cat. No. B574124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone
CAS170366-90-2
Molecular FormulaC10H6F3NO
Molecular Weight213.159
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C(=O)C(F)(F)F
InChIInChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-1-2-8-6(5-7)3-4-14-8/h1-5,14H
InChIKeyBEAXZGXRMVALGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone (CAS 170366-90-2): Key Properties and Sourcing Considerations


2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone (CAS 170366-90-2) is a fluorinated indole derivative characterized by a trifluoroacetyl group at the 5-position of the indole ring. Its molecular formula is C10H6F3NO, with a molecular weight of 213.16 g/mol [1]. Predicted physicochemical properties include a melting point of 82–85°C, a boiling point of 308.6±37.0°C, a density of 1.423±0.06 g/cm³, and a pKa of 15.45±0.30 . This compound is widely used as an acylating agent and as a key intermediate in the synthesis of more complex indole-based molecules, particularly for photoaffinity labeling and medicinal chemistry applications .

Why 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone Cannot Be Substituted with Generic Indole Trifluoroacetyl Derivatives


Indole trifluoroacetyl derivatives exhibit distinct reactivity and application profiles depending on the position of the trifluoroacetyl substituent. For example, the 5-substituted isomer (CAS 170366-90-2) is specifically employed as a precursor for 5-diazirinyl indole photoaffinity probes, while the 3-substituted isomer (CAS 14618-45-2) is used in different synthetic pathways, such as palladium-catalyzed dearomative cycloadditions . The regiochemistry dictates not only the downstream synthetic utility but also the compound's physical properties (e.g., melting point, pKa), which can affect handling, storage, and reaction conditions. Therefore, direct substitution between positional isomers or other indole derivatives without rigorous validation will compromise experimental reproducibility and the intended synthetic or biological outcome .

Quantitative Differentiation of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone (170366-90-2) from Its Closest Analogs


Regiochemical Specificity: 5-Position Enables Unique Photoreactive Probe Synthesis

The 5-trifluoroacetyl substituent is essential for synthesizing 5-(trifluoromethyl)diazirinyl indoles, which are used as photoreactive probes for studying biomolecular interactions. In contrast, the 3-substituted isomer (CAS 14618-45-2) does not yield the same diazirinyl derivative and is instead employed in palladium-catalyzed dearomative [3+2] cycloadditions . This regiochemical difference directly determines the compound's downstream application in chemical biology.

Photoaffinity Labeling Chemical Biology Indole Derivatization

Physical Property Differentiation: Melting Point

The 5-substituted compound exhibits a significantly lower melting point compared to the 3-substituted analog, which affects its physical form and handling at room temperature. The target compound melts at 82–85°C, while the 3-isomer melts at 211–216°C . This difference is critical for applications requiring solubility or solid-state stability under ambient conditions.

Physicochemical Characterization Formulation Handling

Acidity Differentiation: pKa Variation by Substitution Position

The predicted acid dissociation constant (pKa) of the indole NH proton differs between the 5- and 3-substituted isomers. The 5-isomer has a predicted pKa of 15.45±0.30, indicating weaker acidity compared to the 3-isomer's predicted pKa of 14.31±0.30 . This difference can influence the compound's reactivity in base-mediated reactions and its stability under basic conditions.

Reactivity Deprotonation Chemical Stability

Synthetic Yield in Diazirine Probe Construction

The 5-trifluoroacetylindole isomer is directly utilized in a multi-step sequence to yield 5-diazirinyl indole photoaffinity probes. The initial conversion of 5-bromoindole to 5-(trifluoroacetyl)indole proceeds in 77% isolated yield. The subsequent two-step conversion to the diazirine proceeds in 84–87% yield, with the final oxidation step to the diazirine achieving 80–92% yield . These yields are specific to the 5-substituted isomer and have been optimized for this synthetic route.

Photoaffinity Labeling Diazirine Synthesis Yield Optimization

Optimal Application Scenarios for 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone (170366-90-2)


Synthesis of 5-Diazirinyl Indole Photoaffinity Probes

This compound is the optimal starting material for synthesizing 5-(trifluoromethyl)diazirinyl indoles, which serve as photoreactive probes for mapping small molecule-protein interactions in chemical biology . The published synthetic route provides reliable yields (77% for initial trifluoroacetylation, 84–87% for diazirine formation, and 80–92% for final oxidation) and has been validated for the 5-isomer specifically .

Preparation of 5-Substituted Indole Derivatives via Nucleophilic Acyl Substitution

The trifluoroacetyl group at the 5-position acts as an electrophilic handle, enabling the introduction of various nucleophiles. This regioselectivity is distinct from the 3-isomer and allows for the construction of 5-functionalized indoles for medicinal chemistry campaigns .

Medicinal Chemistry: Building Block for 5-HT Receptor Ligands and Anticancer Agents

Indole derivatives, particularly those with substitution at the 5-position, are privileged scaffolds in drug discovery targeting serotonin receptors and tubulin polymerization [1]. 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone provides a versatile entry point for introducing trifluoromethyl ketone functionality into lead compounds [2].

Synthesis of Fluorinated Indole Natural Product Analogs

The trifluoroacetyl group enhances metabolic stability and lipophilicity, making this compound valuable for generating fluorinated analogs of bioactive indole alkaloids . The 5-substitution pattern is prevalent in many natural products and their synthetic mimics.

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